(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-4-methylcyclohexanone with morpholine in the presence of a suitable base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
Its structural features make it a candidate for the design of new therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The chlorine and methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-Hexylcyclohexyl)(4-morpholinyl)methanone: Similar structure but with a hexyl group instead of a methyl group.
(3-Amino-2-fluorophenyl)(morpholino)methanone: Contains a fluorophenyl group instead of a cyclohexane ring.
Uniqueness
(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to the presence of both a chlorine atom and a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56866-90-1 |
---|---|
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(1-chloro-4-methylcyclohexyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H20ClNO2/c1-10-2-4-12(13,5-3-10)11(15)14-6-8-16-9-7-14/h10H,2-9H2,1H3 |
InChI Key |
MEHOEDYJZJVUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.